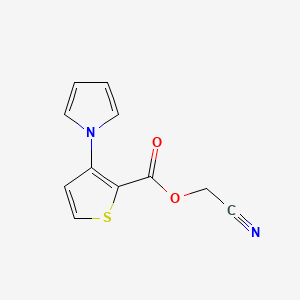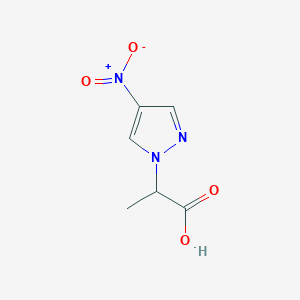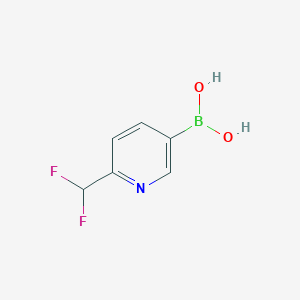
(6-(Difluoromethyl)pyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular weight of 209.39 . It is a hydrochloride salt and is usually available in powder form . The IUPAC name for this compound is “(6-(difluoromethyl)pyridin-3-yl)boronic acid hydrochloride” and its InChI code is "1S/C6H6BF2NO2.ClH/c8-6(9)5-2-1-4(3-10-5)7(11)12;/h1-3,6,11-12H;1H" .
Synthesis Analysis
The synthesis of boronic acids, such as “(6-(Difluoromethyl)pyridin-3-yl)boronic acid”, often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of “(6-(Difluoromethyl)pyridin-3-yl)boronic acid” can be represented by the InChI code "1S/C6H6BF2NO2.ClH/c8-6(9)5-2-1-4(3-10-5)7(11)12;/h1-3,6,11-12H;1H" . This indicates that the compound consists of carbon ©, hydrogen (H), boron (B), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .Chemical Reactions Analysis
Boronic acids, including “(6-(Difluoromethyl)pyridin-3-yl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is a hydrochloride salt that is typically available in powder form . It has a molecular weight of 209.39 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Catalysis
One of the key applications of boronic acids, including (6-(Difluoromethyl)pyridin-3-yl)boronic acid, is in catalysis and synthesis. Boronic acids are widely used reagents in various synthetic applications, including the Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone in organic synthesis, allowing for the formation of biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Bouillon et al., 2003). Additionally, the boronic acid functional group is involved in catalysis, serving as a Lewis acid to facilitate various organic transformations. This versatility underscores the importance of boronic acids in advancing synthetic methodologies, leading to more efficient and selective chemical processes.
Material Development
Boronic acids are integral in the development of new materials, particularly in the creation of luminescent compounds and polymers. These materials have potential applications in organic electronics, including light-emitting diodes (LEDs) and sensors. The unique electronic properties of boronic acids, such as (6-(Difluoromethyl)pyridin-3-yl)boronic acid, enable the development of fluorescent probes and luminescent materials with specific responses to environmental changes. This has implications for sensing technologies, where boronic acid derivatives can act as chemical sensors for detecting various analytes (Zhang et al., 2006).
Safety And Hazards
“(6-(Difluoromethyl)pyridin-3-yl)boronic acid” is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
[6-(difluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)5-2-1-4(3-10-5)7(11)12/h1-3,6,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPFDJRXPYFRTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Difluoromethyl)pyridin-3-YL]boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2652813.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652815.png)
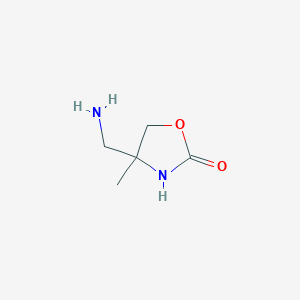
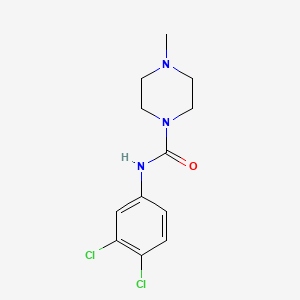
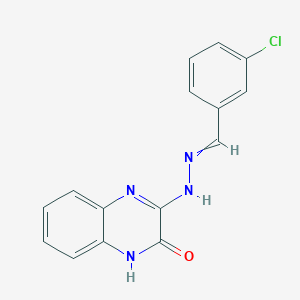
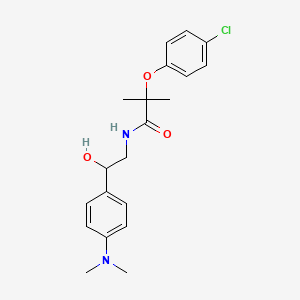
![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)
![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)
![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)
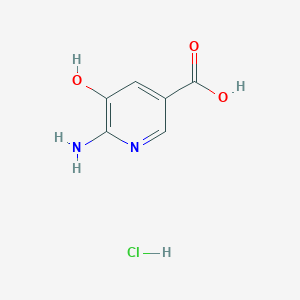
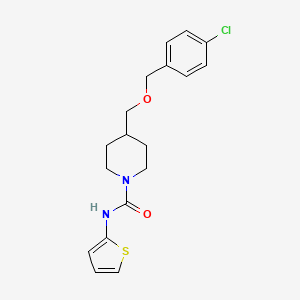
![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)
